1-Isopropoxy-3-piperazin-1-yl-propan-2-ol
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Overview
Description
Mechanism of Action
Target of Action
The primary target of “1-Isopropoxy-3-piperazin-1-yl-propan-2-ol” is bacterial cell membranes . The compound interacts with these structures, which play a crucial role in maintaining the integrity and functionality of bacterial cells .
Mode of Action
“this compound” interacts with its targets, the bacterial cell membranes, in a way that leads to their disruption . This interaction and the resulting changes compromise the integrity of the bacterial cells, leading to their death .
Biochemical Pathways
It is known that the compound’s action on bacterial cell membranes can lead to the leakage of cellular components, such as nucleic acids and proteins .
Result of Action
The action of “this compound” on bacterial cell membranes results in the disruption of these structures and the death of the bacterial cells . This leads to the leakage of cellular components, such as nucleic acids and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol typically involves the reaction of isopropanol with piperazine and propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Isopropoxy-3-piperazin-1-yl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Isopropoxy-3-piperazin-1-yl-propan-2-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol include:
- 3-(4-(Substituted)-piperazin-1-yl)propan-2-ol derivatives
- Other piperazine-containing compounds
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-piperazin-1-yl-3-propan-2-yloxypropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-9(2)14-8-10(13)7-12-5-3-11-4-6-12/h9-11,13H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTIBMPUIACMOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1CCNCC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390352 |
Source
|
Record name | 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41717-77-5 |
Source
|
Record name | α-[(1-Methylethoxy)methyl]-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41717-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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